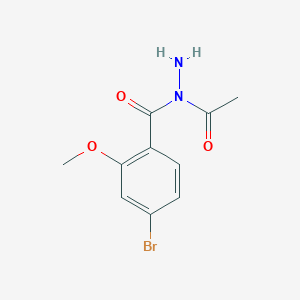

N-acetyl-4-bromo-2-methoxybenzohydrazide

Description

Properties

Molecular Formula |

C10H11BrN2O3 |

|---|---|

Molecular Weight |

287.11 g/mol |

IUPAC Name |

N-acetyl-4-bromo-2-methoxybenzohydrazide |

InChI |

InChI=1S/C10H11BrN2O3/c1-6(14)13(12)10(15)8-4-3-7(11)5-9(8)16-2/h3-5H,12H2,1-2H3 |

InChI Key |

KMQXLCXRRXEHIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C(=O)C1=C(C=C(C=C1)Br)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl-4-bromo-2-methoxybenzohydrazide typically involves the bromination of 2-methoxybenzoic acid followed by the formation of the hydrazide group. The reaction conditions include the use of brominating agents such as bromine in the presence of a catalyst, and subsequent reaction with hydrazine hydrate under acidic conditions.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors and advanced purification techniques to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-acetyl-4-bromo-2-methoxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.

Reduction: The compound can be reduced to remove the bromo group, resulting in a different functional group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide are employed under basic conditions.

Major Products Formed:

Oxidation: Bromine oxide derivatives.

Reduction: Compounds with reduced bromo groups.

Substitution: Compounds with substituted methoxy groups.

Scientific Research Applications

N-acetyl-4-bromo-2-methoxybenzohydrazide has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which N-acetyl-4-bromo-2-methoxybenzohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to receptors, leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences between N-acetyl-4-bromo-2-methoxybenzohydrazide and related compounds:

Key Observations :

- Bromo/Methoxy Positioning : Swapping bromo and methoxy positions (e.g., 3-bromo-4-methoxy vs. 4-bromo-2-methoxy) alters steric and electronic profiles, affecting molecular planarity and intermolecular interactions .

- Hydrazide vs. Amide : Hydrazides (N–NH₂) exhibit stronger coordination to metals (e.g., Mo in ) compared to amides, making them preferable in catalytic applications.

Physical and Chemical Properties

Crystallographic and Conformational Data:

- N′-(5-Bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide (H2BMH): Crystallizes in an orthorhombic system (space group P2₁2₁2₁) with a dihedral angle of 35.7° between aromatic rings, indicating moderate non-planarity .

- Mo Complex of H2BMH: Adopts a triclinic system (space group P1̄) with octahedral coordination around Mo, demonstrating the ligand’s ability to bind via phenolate O, imine N, and enolic O .

- N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide : Exhibits an E conformation about the C=N bond, stabilized by intramolecular hydrogen bonding .

Implications for Target Compound :

Catalytic Activity:

- Mo Complex of H2BMH : Demonstrates high catalytic efficiency in cyclohexene epoxidation (92% conversion, 85% selectivity) using t-butylhydroperoxide .

- Comparison with Amides : Amide derivatives (e.g., 4-bromo-N-(2-nitrophenyl)benzamide ) lack metal-coordination sites, limiting their use in catalysis.

Q & A

Q. What are the recommended synthetic pathways for N-acetyl-4-bromo-2-methoxybenzohydrazide?

The synthesis typically involves the condensation of substituted benzohydrazides with acetylating agents. For example:

- Hydrazide Intermediate : Start with 4-bromo-2-methoxybenzohydrazide, synthesized via hydrazinolysis of the corresponding methyl ester or acid chloride.

- Acetylation : React the hydrazide intermediate with acetic anhydride or acetyl chloride under reflux in anhydrous conditions (e.g., dry THF or DCM) to introduce the acetyl group.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- FT-IR : Confirm the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and N-H (~3200 cm⁻¹) stretches. The bromine substituent may influence vibrational modes in the fingerprint region .

- NMR : Use ¹H and ¹³C NMR to identify methoxy (δ ~3.8–4.0 ppm for ¹H), acetyl (δ ~2.1 ppm for CH₃, ~168 ppm for C=O in ¹³C), and aromatic protons (split patterns due to bromine’s electron-withdrawing effect) .

- Mass Spectrometry : High-resolution MS (ESI or EI) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

- Crystallization : Grow crystals via slow evaporation of a saturated DMSO/ethanol solution.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–296 K.

- Refinement : Employ SHELX software (e.g., SHELXL for refinement) to model hydrogen bonding (e.g., N–H···O interactions) and assess crystallographic parameters (R-factor < 0.05). Non-centrosymmetric space groups (e.g., P2₁2₁2₁) are common in similar brominated hydrazides .

Q. What computational methods predict the electronic properties of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to estimate reactivity and charge-transfer potential.

- Global Reactivity Descriptors : Calculate electronegativity (χ = (IP + EA)/2) and chemical potential (μ = −χ) to assess electrophilicity. MEP maps identify nucleophilic (methoxy oxygen) and electrophilic (acetyl carbonyl) sites .

Q. How does this compound perform in catalytic applications, such as epoxidation?

- Metal Complexation : Coordinate with transition metals (e.g., Mo(VI)) via the hydrazide’s carbonyl and imine groups.

- Epoxidation Assay : Test catalytic efficiency in cyclohexene epoxidation using tert-butyl hydroperoxide (TBHP) as an oxidant. Monitor conversion via GC-MS and calculate turnover frequency (TOF). High selectivity (>80%) is achievable with optimized metal-ligand ratios .

Q. What thermal stability data are available for this compound?

- TGA/DSC : Perform thermogravimetric analysis (heating rate 10°C/min under N₂). Decomposition typically occurs in two stages:

- 150–200°C: Loss of solvent or volatile groups.

- 250–300°C: Degradation of the hydrazide backbone.

- Kinetic Analysis : Use the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for thermal decomposition .

Q. How can nonlinear optical (NLO) properties be experimentally validated?

Q. How should researchers address contradictions between experimental and computational data?

- Validation : Cross-check crystallographic bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces.

- Sensitivity Analysis : Vary computational parameters (basis set, solvent model) to assess robustness. For example, compare gas-phase vs. PCM-solvated DFT results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.